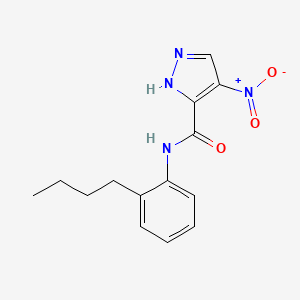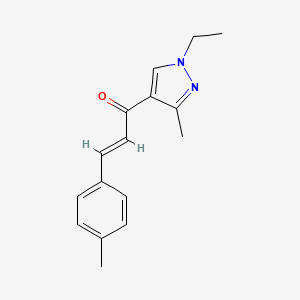![molecular formula C18H24N4O3 B14929031 ethyl 3-{[4-(diethylamino)phenyl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B14929031.png)
ethyl 3-{[4-(diethylamino)phenyl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 3-{[4-(DIETHYLAMINO)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{[4-(DIETHYLAMINO)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves a multi-step process. One common method includes the cyclocondensation reaction between a suitable hydrazine and a carbonyl compound. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters like temperature, pressure, and pH is common to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 3-{[4-(DIETHYLAMINO)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
ETHYL 3-{[4-(DIETHYLAMINO)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of ETHYL 3-{[4-(DIETHYLAMINO)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
ETHYL 3-{[4-(DIETHYLAMINO)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE can be compared with other pyrazole derivatives, such as:
3,5-Dimethylpyrazole: Known for its use in coordination chemistry and as a ligand.
1-Phenyl-3-methyl-5-pyrazolone: Used in the synthesis of dyes and pigments.
4-Amino-1H-pyrazole-3-carboxylate: Studied for its potential biological activities.
The uniqueness of ETHYL 3-{[4-(DIETHYLAMINO)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C18H24N4O3 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
ethyl 5-[[4-(diethylamino)phenyl]carbamoyl]-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C18H24N4O3/c1-5-22(6-2)14-10-8-13(9-11-14)19-17(23)15-12-16(21(4)20-15)18(24)25-7-3/h8-12H,5-7H2,1-4H3,(H,19,23) |
Clave InChI |
BFAWTYYGEREERU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=NN(C(=C2)C(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14928955.png)
![N-benzyl-7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14928971.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B14928978.png)
![5-[4-(difluoromethoxy)phenyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14928992.png)
![7-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14928995.png)
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylpropyl)acetamide](/img/structure/B14928998.png)

![1-(2,3-difluorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B14929019.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-6-methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14929025.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B14929026.png)
![[7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B14929034.png)
![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14929036.png)
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-{(E)-[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B14929047.png)
